molecular formula C4H7N3O B1426980 (2-methyl-2H-1,2,3-triazol-4-yl)methanol CAS No. 942060-50-6

(2-methyl-2H-1,2,3-triazol-4-yl)methanol

Cat. No.: B1426980
CAS No.: 942060-50-6
M. Wt: 113.12 g/mol
InChI Key: RTCYUGLJCAPLPD-UHFFFAOYSA-N
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Description

(2-Methyl-2H-1,2,3-triazol-4-yl)methanol is a chemical compound with the molecular formula C4H7N3O. It belongs to the class of 1,2,3-triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methyl-2H-1,2,3-triazol-4-yl)methanol can be achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as the “click reaction.” This method involves the reaction of an organic azide with an alkyne to form the triazole ring . The reaction conditions typically include the use of a copper(I) catalyst, such as copper sulfate or copper(I) bromide, in the presence of a reducing agent like sodium ascorbate. The reaction is usually carried out in a solvent such as water or a mixture of water and an organic solvent at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction parameters such as temperature, reaction time, and catalyst loading to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-2H-1,2,3-triazol-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions[][3].

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group into a leaving group, facilitating substitution reactions[][3].

Major Products Formed

    Oxidation: Formation of (2-methyl-2H-1,2,3-triazol-4-yl)carboxylic acid.

    Reduction: Formation of dihydrotriazoles.

    Substitution: Formation of various substituted triazoles depending on the nucleophile used[][3].

Scientific Research Applications

(2-Methyl-2H-1,2,3-triazol-4-yl)methanol has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Methyl-2H-1,2,3-triazol-4-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group allows for further functionalization, making it a versatile intermediate in organic synthesis. Additionally, its triazole ring contributes to its stability and bioactivity, distinguishing it from other similar compounds .

Properties

IUPAC Name

(2-methyltriazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O/c1-7-5-2-4(3-8)6-7/h2,8H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTCYUGLJCAPLPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=CC(=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942060-50-6
Record name (2-methyl-2H-1,2,3-triazol-4-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-methyl-2H-1,2,3-triazol-4-yl)methanol
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(2-methyl-2H-1,2,3-triazol-4-yl)methanol
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(2-methyl-2H-1,2,3-triazol-4-yl)methanol
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(2-methyl-2H-1,2,3-triazol-4-yl)methanol

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